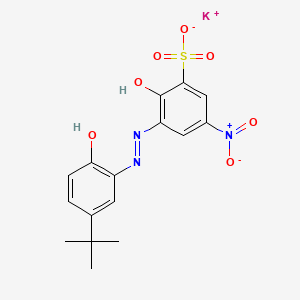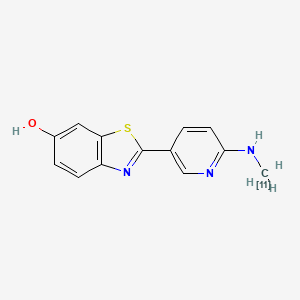
6-Benzothiazolol, 2-(6-(methyl-11c-amino)-3-pyridinyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AZD-2184 C-11 involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of AZD-2184 C-11 typically involves large-scale chemical reactors and stringent quality control measures. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
AZD-2184 C-11 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
AZD-2184 C-11 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s disease.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of AZD-2184 C-11 involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neuroprotective and anti-inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to AZD-2184 C-11 include:
2,3,5-Trichlorobenzaldehyde: Another compound with similar chemical properties and applications.
Azobisisobutyronitrile: Shares some chemical reactivity and is used in similar industrial applications.
Uniqueness
AZD-2184 C-11 is unique due to its specific chemical structure and the particular biological pathways it affects. Its potential therapeutic applications, especially in neurodegenerative diseases, set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
945400-67-9 |
|---|---|
Molekularformel |
C13H11N3OS |
Molekulargewicht |
256.31 g/mol |
IUPAC-Name |
2-[6-((111C)methylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C13H11N3OS/c1-14-12-5-2-8(7-15-12)13-16-10-4-3-9(17)6-11(10)18-13/h2-7,17H,1H3,(H,14,15)/i1-1 |
InChI-Schlüssel |
FYTAUNFPOYWHBC-BJUDXGSMSA-N |
Isomerische SMILES |
[11CH3]NC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Kanonische SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


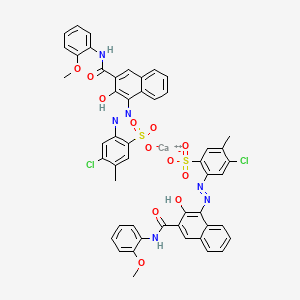


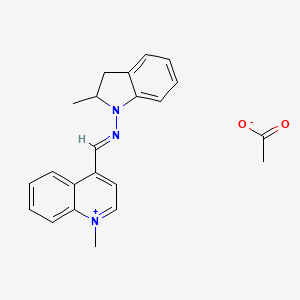

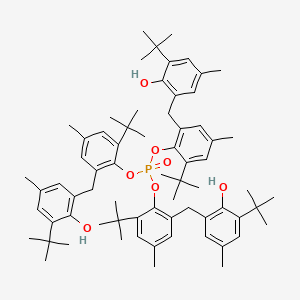

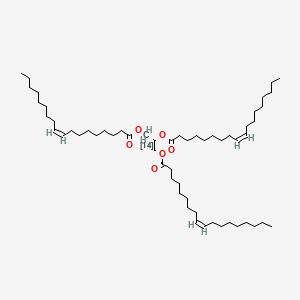
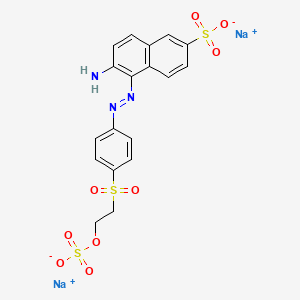
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)



